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Compound of Interest

Compound Name: 1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No.: B1347367 Get Quote

Disclaimer: Due to the limited availability of published research data for 1,5-Difluoro-3-iodo-2-
nitrobenzene, this technical guide utilizes the closely related and well-documented compound,

2,4-Difluoro-1-iodo-5-nitrobenzene, as a representative model. The experimental data,

protocols, and applications detailed herein are specific to 2,4-Difluoro-1-iodo-5-nitrobenzene

and are intended to provide researchers, scientists, and drug development professionals with a

comprehensive understanding of the potential of this class of molecules.

Introduction
Halogenated nitrobenzenes are a critical class of building blocks in modern organic synthesis

and medicinal chemistry. Their unique electronic properties and multiple reactive sites allow for

the construction of complex molecular architectures. 2,4-Difluoro-1-iodo-5-nitrobenzene, a

trifunctionalized benzene ring, serves as a versatile scaffold for the synthesis of a wide array of

chemical entities, particularly in the realm of drug discovery. The presence of two fluorine

atoms, an iodine atom, and a nitro group provides orthogonal reactivity, enabling selective

chemical transformations. This guide explores the research applications of this compound, with

a focus on its role in the synthesis of kinase inhibitors.

Physicochemical Properties and Reactivity
The strategic placement of electron-withdrawing fluorine and nitro groups, along with the

synthetically versatile iodine atom, dictates the reactivity of 2,4-Difluoro-1-iodo-5-nitrobenzene.

Table 1: Physicochemical Data of 2,4-Difluoro-1-iodo-5-nitrobenzene
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Property Value

Molecular Formula C₆H₂F₂INO₂

Molecular Weight 284.99 g/mol

Appearance Yellow to pale brown crystalline solid

Melting Point 78-82 °C

Boiling Point 279.1 °C at 760 mmHg

Density 2.162 g/cm³

The key reactive sites of 2,4-Difluoro-1-iodo-5-nitrobenzene are:

The Carbon-Iodine Bond: This is the most reactive site for cross-coupling reactions, such as

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction

of various aryl, heteroaryl, alkynyl, and amino moieties.

The Nitro Group: The nitro group can be readily reduced to an amine, which can then be

further functionalized. This transformation is fundamental in many synthetic pathways.

The Aromatic Ring: The fluorine atoms activate the ring towards nucleophilic aromatic

substitution (SNA_r), although this typically requires harsh conditions.

Applications in the Synthesis of Kinase Inhibitors
A significant application of 2,4-Difluoro-1-iodo-5-nitrobenzene is in the synthesis of small

molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation

is a hallmark of many cancers.

General Synthetic Strategy
A common synthetic route towards kinase inhibitors utilizing 2,4-Difluoro-1-iodo-5-nitrobenzene

involves a sequence of cross-coupling and reduction/amination reactions.
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Figure 1: General workflow for the synthesis of kinase inhibitors.

Example: Synthesis of a Hypothetical Kinase Inhibitor
Core
This section details a representative experimental protocol for the synthesis of a biaryl amine, a

common core structure in many kinase inhibitors, starting from 2,4-Difluoro-1-iodo-5-

nitrobenzene.

Step 1: Suzuki-Miyaura Coupling

This reaction couples an aryl group at the iodine position.

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

Parameter Value

Starting Material 2,4-Difluoro-1-iodo-5-nitrobenzene (1.0 eq)

Coupling Partner 4-Methoxyphenylboronic acid (1.2 eq)

Catalyst Pd(PPh₃)₄ (0.05 eq)

Base Na₂CO₃ (2.0 eq)

Solvent Toluene/Ethanol/Water (4:1:1)

Temperature 100 °C

Reaction Time 12 h

Yield 85%

Experimental Protocol: Suzuki-Miyaura Coupling
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To a flame-dried round-bottom flask, add 2,4-Difluoro-1-iodo-5-nitrobenzene (2.85 g, 10

mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (2.12 g, 20

mmol).

Evacuate and backfill the flask with argon three times.

Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

Add tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.5 mmol) to the mixture.

Heat the reaction mixture to 100 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100

mL).

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield the desired biaryl product.

Reaction Setup
Reaction Workup & Purification

Combine Reactants:
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- Arylboronic Acid
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Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

Step 2: Reduction of the Nitro Group
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The nitro group of the biaryl intermediate is reduced to an amine.

Table 3: Nitro Group Reduction Reaction Parameters

Parameter Value

Starting Material Biaryl Intermediate (from Step 1) (1.0 eq)

Reducing Agent Iron powder (5.0 eq)

Acid Acetic acid

Solvent Ethanol/Water (4:1)

Temperature 80 °C

Reaction Time 4 h

Yield 92%

Experimental Protocol: Nitro Group Reduction

In a round-bottom flask, suspend the biaryl intermediate (2.65 g, 10 mmol) and iron powder

(2.80 g, 50 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

Add glacial acetic acid (2 mL) to the suspension.

Heat the mixture to 80 °C and stir vigorously for 4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction to room temperature and filter through a pad of Celite, washing with

ethanol.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the

aniline derivative.

Signaling Pathway Context: Kinase Inhibition
The synthesized aniline derivatives can be further elaborated into potent kinase inhibitors.

These inhibitors often target specific signaling pathways that are hyperactive in cancer cells,

such as the PI3K/AKT/mTOR pathway.
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Figure 3: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Conclusion
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While direct and extensive research data on 1,5-Difluoro-3-iodo-2-nitrobenzene is not readily

available in the public domain, the analysis of its close analog, 2,4-Difluoro-1-iodo-5-

nitrobenzene, demonstrates the immense potential of this class of compounds. The orthogonal

reactivity of the functional groups allows for a modular and efficient approach to the synthesis

of complex molecules, particularly in the field of medicinal chemistry. The detailed protocols

and synthetic strategies provided in this guide serve as a valuable resource for researchers

aiming to exploit the synthetic utility of polyfunctionalized nitrobenzenes in their research

endeavors. Further exploration of such building blocks is poised to continue fueling innovation

in drug discovery and materials science.

To cite this document: BenchChem. [Navigating the Research Applications of Halogenated
Nitrobenzenes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347367#potential-applications-of-1-5-difluoro-3-
iodo-2-nitrobenzene-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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